N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide
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Overview
Description
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzyl group, a dioxidotetrahydrothiophenyl group, and a heptyloxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 4-(heptyloxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nucleophile reacts with 2-chlorobenzyl chloride.
Formation of the Dioxidotetrahydrothiophenyl Group: This step might involve the oxidation of a tetrahydrothiophene derivative to introduce the dioxidotetrahydrothiophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the dioxidotetrahydrothiophenyl group to a tetrahydrothiophenyl group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could yield simpler thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(methoxy)benzamide
- N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(ethoxy)benzamide
Uniqueness
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide is unique due to the presence of the heptyloxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it particularly suitable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C25H32ClNO4S |
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Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-heptoxybenzamide |
InChI |
InChI=1S/C25H32ClNO4S/c1-2-3-4-5-8-16-31-23-13-11-20(12-14-23)25(28)27(22-15-17-32(29,30)19-22)18-21-9-6-7-10-24(21)26/h6-7,9-14,22H,2-5,8,15-19H2,1H3 |
InChI Key |
POPWRRRQQUHKNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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